molecular formula C23H25N3O5 B4045845 Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4045845
M. Wt: 423.5 g/mol
InChI Key: OEJGIIYVZRNNIT-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is 423.17942091 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocycles in Asymmetric Synthesis

Heterocyclic compounds, including those related to ethyl 4-{3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate, have been utilized in asymmetric synthesis to construct chiral building blocks for alkaloid synthesis. The asymmetric intramolecular Michael reaction of acyclic compounds has been investigated under various conditions, leading to the generation of versatile chiral building blocks with moderate to excellent optical yields (Hirai, Terada, Yamazaki, & Momose, 1992).

Synthesis of Orthogonally Protected Amino Acids

Orthogonally protected amino acids have been synthesized for the creation of edeine analogs. These compounds serve as essential intermediates in peptide synthesis, showcasing the utility of ethyl 4-{3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate related structures in the development of novel therapeutic agents (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Antimicrobial Activity of Triazole Derivatives

Novel triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, including compounds structurally related to ethyl 4-{3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate, have demonstrated good to moderate antimicrobial activities. This highlights their potential as leads for developing new antimicrobial agents (Bektaş et al., 2010).

Anti-Juvenile Hormone Agents

Compounds including ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, a partial juvenile hormone antagonist, have shown significant activity in inducing precocious metamorphosis in Bombyx mori larvae. This suggests applications in pest control and insect growth regulation, demonstrating the diverse biological activities of compounds related to ethyl 4-{3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate (Kuwano et al., 2008).

Antioxidants for Polypropylene Copolymers

Research has also explored the synthesis and characterization of hindered-phenol-containing amine moieties as antioxidants for polypropylene copolymers. These compounds, including structures related to ethyl 4-{3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate, enhance the thermal and oxidative stability of polymeric materials, showcasing their application in materials science (Desai et al., 2004).

Properties

IUPAC Name

ethyl 4-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-2-31-23(30)16-7-9-17(10-8-16)26-21(28)15-19(22(26)29)25-13-11-24(12-14-25)18-5-3-4-6-20(18)27/h3-10,19,27H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJGIIYVZRNNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 6
Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.